molecular formula C20H28N2O2 B2641509 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955759-16-7

3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2641509
CAS No.: 955759-16-7
M. Wt: 328.456
InChI Key: ZLJDVPIVEWJEMJ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclopentyl group attached to a propanamide moiety, with a tetrahydroisoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentylamine, which undergoes acylation with propanoyl chloride to form the intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or isoquinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted amides or isoquinolines.

Scientific Research Applications

3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
  • Cyclopentane derivatives
  • Tetrahydroisoquinoline derivatives

Uniqueness

What sets 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide apart is its unique combination of a cyclopentyl group with a tetrahydroisoquinoline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopentyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-4-6-15/h8-9,13,15H,2-7,10-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJDVPIVEWJEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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